1-NAPHTHYL PP1
CAS No.: 221243-82-9
Cat. No.: VC0003918
Molecular Formula: C19H19N5
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 221243-82-9 |
---|---|
Molecular Formula | C19H19N5 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | 1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) |
Standard InChI Key | XSHQBIXMLULFEV-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N |
Canonical SMILES | CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical and Structural Properties
Molecular Identity and Physicochemical Characteristics
1-Naphthyl PP1, systematically named 1-(tert-butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is characterized by a pyrazolopyrimidine core substituted with a tert-butyl group at position 1 and a naphthyl moiety at position 3 . Its canonical SMILES representation is , reflecting the tert-butyl and naphthyl substituents critical for kinase binding . The compound’s purity exceeds 99%, as confirmed by high-performance liquid chromatography (HPLC) .
Table 1: Key Chemical Properties of 1-Naphthyl PP1
Property | Value |
---|---|
CAS Number | 221243-82-9 |
Molecular Formula | |
Molecular Weight | 317.4 g/mol |
Purity | ≥99% |
Solubility | Soluble in DMSO (10 mM) |
Biological Activity and Kinase Inhibition Profile
Selectivity Across Kinase Families
1-Naphthyl PP1 demonstrates nanomolar to micromolar inhibitory activity against SFKs (v-Src, c-Fyn), c-Abl, and PKD isoforms. Its IC values are 1.0 µM for v-Src, 0.6 µM for c-Fyn, and 0.6 µM for c-Abl, while showing reduced potency against CDK2 (18 µM) and CAMK II (22 µM) . Notably, it exhibits a 12-fold increase in potency against the analog-sensitive PKD1(M659G) mutant (IC = 1.5 nM) compared to wild-type PKD1 .
Table 2: Kinase Inhibition Profile of 1-Naphthyl PP1
Kinase | IC (µM) |
---|---|
v-Src | 1.0 |
c-Fyn | 0.6 |
c-Abl | 0.6 |
PKD1 (wild-type) | 0.1 |
PKD1(M659G) | 0.0015 |
CDK2 | 18 |
Mechanism of Action
1-Naphthyl PP1 acts as an ATP-competitive inhibitor, binding to the kinase ATP-binding pocket. Kinetic studies using PKD1 revealed a of 154.6 nM, consistent with its IC values . The compound’s selectivity for mutant kinases arises from its ability to bypass steric hindrance caused by bulky gatekeeper residues in wild-type kinases . For example, the I338G mutation in v-Src reduces steric clashes, enabling 1-NA-PP1 to achieve an IC of 1.5 nM compared to 1,000 nM for wild-type v-Src .
Cellular and Anticancer Effects
Inhibition of Prostate Cancer Cell Proliferation
In prostate cancer models, 1-NA-PP1 induces G2/M cell cycle arrest and suppresses proliferation. Treatment of PC3 cells with 30 µM 1-NA-PP1 reduced cell viability by 80% over six days, with an IC of 23.3 ± 5.7 µM in MTT assays . Overexpression of PKD1 or PKD3 reversed these effects, confirming PKD as the primary target .
Suppression of Tumor Cell Invasion
1-NA-PP1 inhibits prostate cancer cell migration and invasion by blocking PKD-mediated signaling pathways. At 10 µM, it reduced Matrigel invasion by 70% in LNCaP cells, an effect abolished by PKD1 overexpression . This anti-invasive activity correlates with reduced phosphorylation of PKD1 at Ser916, a marker of autophosphorylation .
Table 3: Cellular Effects of 1-Naphthyl PP1 in Prostate Cancer Models
Parameter | Effect | Concentration |
---|---|---|
Proliferation (PC3) | 80% reduction in cell count | 30 µM |
Viability (MTT assay) | IC = 23.3 ± 5.7 µM | 24–72 h |
Invasion (LNCaP) | 70% inhibition | 10 µM |
Structure-Activity Relationships (SAR)
Critical Substituents for Potency
SAR studies highlight the necessity of the tert-butyl group at position 1 and the naphthyl group at position 3 for maintaining inhibitory activity . Modifications such as replacing the tert-butyl with methyl (compound 1f) reduced PKD1 inhibition by 60%, while substituting the naphthyl group with smaller aryl rings (e.g., phenyl, 1b–e) abolished activity . Electrophilic derivatives designed for covalent binding (e.g., 1j, 1k) also failed to enhance potency, underscoring the importance of non-covalent interactions .
Applications in Chemical Genetics
1-Naphthyl PP1 is widely used in analog-sensitive kinase engineering. By pairing it with kinases containing gatekeeper mutations (e.g., PKD1(M659G)), researchers achieve selective inhibition, enabling precise dissection of kinase-specific pathways . This approach has been validated in studies exploring PKD’s role in Golgi organization, NF-κB signaling, and cancer metastasis .
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